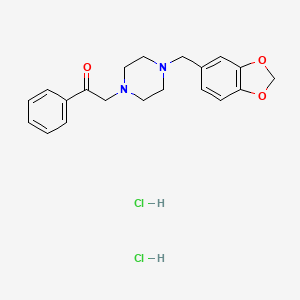

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride

Description

Properties

CAS No. |

6761-63-3 |

|---|---|

Molecular Formula |

C20H24Cl2N2O3 |

Molecular Weight |

411.3 g/mol |

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenylethanone;dihydrochloride |

InChI |

InChI=1S/C20H22N2O3.2ClH/c23-18(17-4-2-1-3-5-17)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19;;/h1-7,12H,8-11,13-15H2;2*1H |

InChI Key |

BISFWKGTCGWFED-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=CC=C4.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride generally involves:

- Formation or procurement of the piperazine core.

- Introduction of the piperonyl substituent via alkylation or reductive amination.

- Introduction of the benzoylmethyl group, typically through acylation or alkylation.

- Conversion to the dihydrochloride salt to enhance solubility and stability.

This multistep synthesis requires careful control of reaction conditions, purification steps, and salt formation.

Stepwise Synthetic Routes

Synthesis of Piperonylpiperazine Intermediate

A key intermediate in the synthesis is piperonylpiperazine, which can be prepared by the reductive amination of piperonal with piperazine.

- Reaction Conditions:

- Piperonal and piperazine are reacted in a suitable solvent such as methyl tertiary butyl ether (MTBE).

- Catalytic hydrogenation is performed under hydrogen pressure (~10 kg/cm²) at 50–60°C for 15–20 hours.

- Post-reaction, the catalyst is filtered off, and the product is isolated by adjusting pH and solvent extraction.

- Yield: Approximately 78% yield of piperonylpiperazine intermediate is reported.

- Purification: Extraction with toluene, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

This method is supported by Chinese patent CN106432212A and related literature.

Introduction of Benzoylmethyl Group

The benzoylmethyl substituent is introduced by acylation of the piperonylpiperazine intermediate with benzoyl chloride or related benzoylmethyl derivatives.

- Typical Reaction:

- The piperonylpiperazine intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine.

- The reaction is carried out in anhydrous solvents like dehydrated alcohol or dichloromethane at elevated temperatures (e.g., 95–100°C).

- The reaction mixture is stirred and monitored until completion, followed by vacuum distillation to remove solvents and by-products.

- Isolation:

- The product is cooled, filtered, and washed to remove impurities.

- The crude product is recrystallized or precipitated as the dihydrochloride salt using hydrochloric acid.

This step is consistent with the synthetic approaches used in related piperazine derivatives and is described in patent literature.

Formation of Dihydrochloride Salt

- The free base of 1-Benzoylmethyl-4-piperonylpiperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent system.

- The salt formation improves water solubility and stability, which is critical for pharmaceutical applications.

- Crystallization under controlled temperature yields the pure dihydrochloride salt.

Data Table Summarizing Preparation Steps

| Step Number | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination of piperonal with piperazine | Piperonal, piperazine, MTBE, H2, Pd catalyst, 50–60°C, 15–20 h | ~78 | Intermediate piperonylpiperazine obtained |

| 2 | Acylation of piperonylpiperazine with benzoyl chloride | Benzoyl chloride, triethylamine, dehydrated alcohol, 95–100°C | Not specified | Formation of benzoylmethyl substituent |

| 3 | Salt formation | HCl treatment, controlled crystallization | High | Dihydrochloride salt isolated |

Research Discoveries and Improvements

One-Step Synthesis of Piperonylpiperazine:

Recent patent CN106432212A describes an innovative one-step synthesis of piperonylpiperazine using piperazine, paraformaldehyde, and piperonyl cyclonene under acidic conditions, simplifying the process and reducing waste. This method improves yields and environmental impact compared to traditional multi-step routes.Environmental and Efficiency Enhancements:

The new methods reduce hazardous waste generation and improve raw material utilization, aligning with green chemistry principles.Purification Techniques: Use of solvent extraction, drying agents, and controlled pH adjustments are critical for obtaining high-purity intermediates and final product. Semi-permeable membrane separation and crystallization methods are also reported for purification in related compounds.

Chemical Reactions Analysis

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride is derived from piperazine, a well-known heterocyclic compound. Its structure features a piperazine ring substituted with a benzoylmethyl and piperonyl group, which contributes to its biological activity. The compound's molecular formula is C16H18Cl2N2O2, and its molecular weight is approximately 351.24 g/mol.

Medicinal Applications

1. Antitumor Activity

Research indicates that 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating a marked reduction in cell viability at specific concentrations. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy .

2. Antimalarial Properties

Another promising application of this compound is in the field of antimalarial drug development. A series of analogs related to piperazine derivatives have shown potent antimalarial activity. The modifications in the piperazine core structure have been optimized to enhance efficacy against Plasmodium falciparum, the parasite responsible for malaria. These studies suggest that 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride could serve as a lead compound for further development .

Case Study 1: Antitumor Efficacy

In a preclinical study, 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride was administered to mice with induced tumors. The results showed a significant decrease in tumor size compared to the control group, with a noted increase in survival rates among treated subjects. The compound was well-tolerated, indicating its potential for further clinical trials .

Case Study 2: Antimalarial Activity

In another study focusing on malaria treatment, the compound was tested for its efficacy against P. falciparum in vitro. Results indicated over 90% parasitemia reduction at low doses (30 mg/kg) and improved survival rates in infected mice models after treatment with the compound. This suggests that it could be developed into an effective antimalarial drug .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antitumor | Significant reduction in cell viability | |

| Antimalarial | >90% parasitemia reduction at low doses |

Mechanism of Action

The mechanism of action of 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride involves its interaction with specific molecular targets. It is known to act as a vasodilator and bronchodilator, likely through the modulation of ion channels and receptors involved in smooth muscle relaxation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the activation of specific receptors .

Comparison with Similar Compounds

Key Observations :

- The benzoylmethyl group (R1) adds steric bulk and hydrophobicity, which may influence blood-brain barrier penetration compared to smaller substituents like benzyl in BZP .

Physicochemical Properties

Lipophilicity (logP) and solubility data for selected compounds:

Key Observations :

Biological Activity

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride has the molecular formula and a molecular weight of approximately 411.32 g/mol. The compound features a piperazine ring substituted with both a benzoylmethyl group and a piperonyl group, which may enhance its biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.32 g/mol |

| Chemical Structure | Piperazine derivative |

The biological activity of 1-benzoylmethyl-4-piperonylpiperazine dihydrochloride can be attributed to its interaction with various biological targets. The presence of the piperazine ring allows for modulation of neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders.

Interaction Studies

Research indicates that this compound may exhibit neuroactive properties similar to other piperazine derivatives. Its interaction with receptors involved in neurotransmission suggests potential applications in treating depression and anxiety disorders. Furthermore, the compound's dual substitution pattern may influence its pharmacokinetic properties, enhancing bioavailability and specificity.

Antitumor Activity

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride has shown promise as an antitumor agent in preliminary studies. It has been reported to possess significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic drug for malignant tumors. The mechanisms underlying its antitumor activity include induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Study on Antitumor Effects : A study demonstrated that the compound significantly inhibited the growth of human cancer cell lines in vitro, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents .

- Safety Profile Assessment : Another investigation assessed the safety profile of the compound, revealing that it exhibited lower toxicity levels than traditional chemotherapeutics while maintaining efficacy against tumor cells .

Comparative Analysis with Similar Compounds

The unique structure of 1-benzoylmethyl-4-piperonylpiperazine dihydrochloride distinguishes it from other piperazine derivatives. Below is a comparison table highlighting key similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Piperonylpiperazine | Contains piperonyl substitution | Neuroactive properties |

| 2-(4-Piperonyl-1-piperazinyl)acetophenone dihydrochloride | Acetophenone derivative with piperonyl | Antitumor activity |

| N-(4-Piperonyl)piperazine | Simple piperonyl substitution | Potential antidepressant effects |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride, and how can reaction conditions be optimized?

The synthesis of piperazine derivatives typically involves multi-step protocols. For example:

- Step 1 : Alkylation of piperazine with benzyl chloride under alkaline conditions to form 1-benzylpiperazine intermediates .

- Step 2 : Introduction of the piperonyl group via nucleophilic substitution or coupling reactions, using catalysts like Pd for cross-coupling .

- Step 3 : Hydrochloride salt formation via treatment with hydrogen chloride in ethanol or aqueous HCl .

Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (e.g., 60–80°C for substitutions) and solvent polarity (DMF for polar intermediates) to improve yield .

Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for benzoyl groups) .

- HPLC with UV Detection : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H⁺] for parent ion) and detect impurities .

- Solubility Testing : Use phosphate buffers (pH 6.8–7.4) to evaluate aqueous solubility, critical for biological assays .

How does environmental stability (pH, temperature) impact this compound’s efficacy in experimental settings?

- pH Sensitivity : The compound may degrade under extreme pH (<3 or >9), necessitating buffered solutions for storage .

- Thermal Stability : Store at 2–8°C in airtight, light-resistant containers. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

- Hygroscopicity : Use desiccants (silica gel) to prevent moisture absorption, which can alter crystallinity .

Advanced Research Questions

How can researchers design studies to elucidate interactions between this compound and neurological receptors (e.g., dopamine D3 or sigma receptors)?

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., [³H]-(+)-Pentazocine for sigma-1 receptors) to measure IC₅₀ values .

- Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors .

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses within receptor active sites .

What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Purity Reassessment : Verify compound purity via HPLC-MS to rule out impurities (>99% purity required for high-confidence data) .

- Orthogonal Assays : Compare results from binding (e.g., SPR) and functional (e.g., GTPγS) assays to confirm target engagement .

- Buffer Compatibility : Test activity in varying ionic strengths (e.g., 150 mM NaCl vs. KCl) to identify assay-specific artifacts .

How can the pharmacokinetic profile (e.g., BBB penetration, metabolic stability) be optimized through structural modifications?

- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoyl moiety to enhance logP (target 2–3) .

- Pro-drug Approaches : Mask polar groups (e.g., esterify hydroxyls) to improve oral bioavailability .

- In Silico Modeling : Use tools like SwissADME to predict CYP450 metabolism and BBB permeability .

What advanced synthetic strategies improve yield and scalability for industrial-grade research applications?

- Flow Chemistry : Optimize continuous-flow systems for piperazine coupling steps to reduce reaction time and byproducts .

- Catalyst Screening : Test Pd/Xantphos systems for Buchwald-Hartwig aminations to enhance coupling efficiency .

- Purification : Employ flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) for high-purity isolation .

What methodologies are recommended for toxicology profiling, including off-target effects and metabolite toxicity?

- In Vitro Cytotoxicity : Screen against HepG2 cells using MTT assays (IC₅₀ < 10 µM indicates high risk) .

- AMES Test : Assess mutagenicity with Salmonella typhimurium TA98/TA100 strains .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect reactive intermediates .

How can researchers address challenges related to hygroscopicity during formulation development?

- Lyophilization : Prepare lyophilized powders under vacuum (0.1 mbar) to stabilize the hydrochloride salt .

- Excipient Screening : Use cyclodextrins or PEGs to reduce moisture uptake in solid dispersions .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure batch consistency .

What experimental approaches identify and quantify metabolites in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.